molecular formula C11H12O5 B123228 Trinexapac CAS No. 143294-89-7

Trinexapac

Cat. No. B123228
CAS RN: 143294-89-7
M. Wt: 224.21 g/mol
InChI Key: DFFWZNDCNBOKDI-UHFFFAOYSA-N
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Description

Trinexapac is a monocarboxylic acid that is 3,5-dioxocyclohexanecarboxylic acid substituted by a cyclopropyl (hydroxy)methylidene group at position 4 . It is a metabolite of the plant growth regulator trinexapac-ethyl .


Synthesis Analysis

The synthesis of Trinexapac-ethyl involves a reaction under high pressure and temperature conditions . The residue was transferred with acetonitrile to a 500ml autoclave, 4.8g of 1, 8-diazabicycloundecen-7-ene and 1.93g of graphene oxide were added, and CO was passed through the autoclave while maintaining the temperature at 120 ℃ .


Molecular Structure Analysis

The molecular formula of Trinexapac is C11H12O5 . Its average mass is 224.210 Da and its monoisotopic mass is 224.068466 Da .


Physical And Chemical Properties Analysis

Trinexapac has a density of 1.6±0.1 g/cm3, a boiling point of 467.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.6 mmHg at 25°C . Its molar refractivity is 51.6±0.3 cm3 .

Scientific Research Applications

Pesticide Risk Assessment

Plant Growth Regulator

Trinexapac is widely used as a plant growth regulator. It is applied to crops like barley and wheat during winter and spring seasons . It helps in controlling the growth of these plants and ensuring their healthy development.

Sugarcane Yield Improvement

Trinexapac-ethyl (Moddus) is known to boost sugar yield and improve harvest efficiency in sugarcane . It is applied during the grand growth phase of sugarcane. The application of Moddus has shown to influence the growth, physiology, and yield components of sugarcane .

Cultivar Specific Application

The response of different sugarcane cultivars to Moddus varies. For instance, Moddus application increased the SPAD readings of CP 01–1372 and CP 05–1526, but did not affect that of CP 00–1101 . Therefore, the application of Moddus for improving seed-cane quality and yield should depend on cultivars and their growth behavior .

Lodging Minimization in Rice

Trinexapac has been evaluated for its potential to minimize lodging in rice . Lodging is a common problem in rice cultivation where the plants fall over, making it difficult to harvest. Trinexapac can help in controlling the plant height, thereby reducing the chances of lodging .

Maximum Residue Levels (MRLs) Assessment

Trinexapac has been assessed for its maximum residue levels (MRLs) in crops . MRLs refer to the highest levels of pesticide residues that are legally tolerated in food or feed when pesticides are applied correctly. This assessment is crucial to ensure the safety of the food products derived from the crops treated with trinexapac .

Safety And Hazards

Trinexapac may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust, release to the environment, and contact with skin or eyes .

Future Directions

The future outlook for the Trinexapac market looks promising . The demand for Trinexapac is expected to witness significant growth due to several factors .

properties

IUPAC Name

4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,14H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFWZNDCNBOKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=C2C(=O)CC(CC2=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559517, DTXSID501019900
Record name 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90559517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trinexapac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trinexapac

CAS RN

104273-73-6, 143294-89-7
Record name Trinexapac [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trinexapac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143294897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trinexapac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(cyclopropyl-hydroxy-methylene)-3,5-dioxo-cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRINEXAPAC
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Trinexapac-ethyl is a plant growth regulator that acts by inhibiting gibberellin (GA) biosynthesis. [, , , , ] GAs are plant hormones that play a crucial role in promoting cell elongation and division, leading to stem elongation, leaf expansion, and seed germination.

ANone: By inhibiting GA biosynthesis, trinexapac-ethyl application leads to various downstream effects in plants, including:

  • Reduced plant height: This is the most prominent effect, making it valuable for preventing lodging in cereal crops and managing turfgrass height. [, , , , , , ]
  • Modified leaf architecture: Trinexapac-ethyl can lead to changes in leaf angle and orientation, potentially improving light interception and photosynthesis. [, ]
  • Increased stress tolerance: Research suggests that trinexapac-ethyl might enhance stress tolerance in plants, potentially by altering respiration rates and influencing the accumulation of protective compounds like antifreeze proteins. [, , ]
  • Altered flowering and seed production: In some species, trinexapac-ethyl can affect flowering time and seedhead development, making it useful for seed production management. [, , , , ]

A:

  • Molecular Formula: C14H20O5 []
  • Molecular Weight: 268.31 g/mol []

      A: Studies show that certain adjuvants can enhance the efficacy of trinexapac-ethyl. For instance, a combination of Sylgard 309 and urea ammonium nitrate (UAN) significantly improved its growth-inhibiting effects. [] Ammonium sulfate was found to compensate for the reduced activity of trinexapac-ethyl when using hard water as a carrier. [] Additionally, ammonium sulfate improved the rainfastness of trinexapac-ethyl on perennial ryegrass. []

      A: Studies indicate that photolability (degradation under sunlight) of formulated trinexapac-ethyl is not a significant concern for its efficacy. []

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